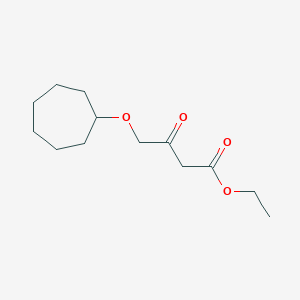
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.
Métodos De Preparación
The synthesis of N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxy groups: This step involves the methoxylation of the quinazoline core.
Attachment of the fluorobenzene moiety: This is usually done through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorobenzene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in inhibiting the proliferation of certain cancer cell lines.
Medicine: This compound is being investigated for its anti-tumor properties and potential use in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation. The compound binds to these targets, disrupting their normal function and leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine can be compared with other quinazoline derivatives such as:
Gefitinib: Another quinazoline derivative used as an anti-cancer agent.
Afatinib: Known for its efficacy in treating non-small cell lung cancer.
Erlotinib: Used in the treatment of various types of cancer, including pancreatic and non-small cell lung cancer.
What sets this compound apart is its unique combination of functional groups, which may contribute to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C16H15FN4O2 |
|---|---|
Peso molecular |
314.31 g/mol |
Nombre IUPAC |
1-N-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine |
InChI |
InChI=1S/C16H15FN4O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(18)5-11(12)17/h3-8H,18H2,1-2H3,(H,19,20,21) |
Clave InChI |
PEMZESIYDHQJCK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)N)F)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde](/img/structure/B8366535.png)


![5-Chloro-7-(4-(methylsulfonyl)piperidin-1-yl)thieno[3,2-b]pyridine](/img/structure/B8366565.png)









